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  • Product: 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid
  • CAS: 1702098-41-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Mechanics, Properties, and Synthesis of 1-sec-Butyl-4-nitro-1H-pyrazole-3-carboxylic Acid

Executive Summary 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is an advanced, highly functionalized heterocyclic building block extensively utilized in fragment-based drug discovery (FBDD) and agrochemical developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is an advanced, highly functionalized heterocyclic building block extensively utilized in fragment-based drug discovery (FBDD) and agrochemical development. Its architecture features a unique structural triad: a lipophilic sec-butyl group, a strongly electron-withdrawing nitro group, and a hydrogen-bonding carboxylic acid. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, structural causality, and field-proven synthetic workflows designed for senior researchers and drug development professionals.

Structural Analytics and Stereochemistry

The core of the molecule is a 1H-pyrazole ring, a five-membered heteroaromatic system characterized by adjacent nitrogen atoms. The 1,3,4-trisubstitution pattern dictates its chemical behavior:

  • N1 Position (sec-butyl group): Introduces a chiral center at the C2 carbon of the butyl chain. Standard synthetic routes yield a racemate. The branched alkyl chain provides steric bulk and enhances the lipophilicity of the otherwise highly polar core.

  • C3 Position (Carboxylic Acid): Serves as the primary handle for downstream functionalization (e.g., amide coupling). It acts as both a hydrogen bond donor and acceptor .

  • C4 Position (Nitro Group): Exerts powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects. This deactivates the pyrazole ring toward further electrophilic attack and significantly alters the acidity of the C3-carboxylic acid .

Physicochemical Profiling & Causality

Understanding the physicochemical parameters of this compound is critical for predicting its behavior in biological systems and organic solvents. The data below synthesizes the predicted and observed properties of the molecule.

PropertyValueCausality / Relevance
Molecular Weight 213.19 g/mol Falls well within Lipinski's Rule of 5 for fragment-based drug discovery, allowing ample molecular weight budget for downstream functionalization.
Topological Polar Surface Area (TPSA) ~111.1 ŲThe high polarity restricts blood-brain barrier (BBB) permeability, making derivatives built from this core ideal for targeting peripheral receptors without CNS off-target effects.
Predicted pKa (Carboxylic Acid) 1.5 – 2.0Pyrazole-3-carboxylic acids typically have a pKa ~2.5. The strongly electron-withdrawing 4-nitro group stabilizes the conjugate carboxylate base, lowering the pKa and ensuring the molecule is fully ionized at physiological pH.
LogP (Octanol/Water) ~1.5The lipophilic sec-butyl group counterbalances the highly polar nitro-pyrazole core, ensuring a favorable partition coefficient for aqueous solubility and membrane affinity.
Hydrogen Bond Donors 1Provided strictly by the carboxylic acid (-OH).
Hydrogen Bond Acceptors 6Provided by the nitro oxygens (2), carboxylate oxygens (2), and pyrazole nitrogens (2).

Experimental Synthesis Protocols

The synthesis of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid requires a carefully orchestrated three-step sequence to manage regioselectivity and prevent degradation of the electron-deficient core .

Step 1: Electrophilic Aromatic Nitration
  • Reagents: Ethyl 1H-pyrazole-3-carboxylate (1.0 eq), Fuming HNO₃ (1.5 eq), Concentrated H₂SO₄ (solvent/catalyst).

  • Protocol: Cool H₂SO₄ to 0°C in an ice bath. Add the starting pyrazole portion-wise to maintain temperature. Dropwise add fuming HNO₃. Warm the reaction to room temperature and stir for 4 hours. Quench by pouring the mixture over crushed ice, filter the resulting precipitate, and wash with cold water.

  • Causality: The pyrazole ring is deactivated by the C3-ester group. C4 is the most nucleophilic position available that preserves aromatic resonance, leading to exclusive C4 nitration .

Step 2: N-Alkylation and Regioselective Separation
  • Reagents: Ethyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq), 2-Bromobutane (1.2 eq), K₂CO₃ (2.0 eq), anhydrous DMF.

  • Protocol: Suspend the nitrated pyrazole and K₂CO₃ in DMF. Add 2-bromobutane and heat to 60°C for 12 hours. Extract with EtOAc, wash extensively with brine to remove DMF, and concentrate.

  • Causality: K₂CO₃ deprotonates the acidic pyrazole NH. The resulting anion attacks 2-bromobutane via an Sₙ2 mechanism. Steric hindrance from the C3-ester favors alkylation at N1, but an N2-alkylated byproduct is inevitably formed. Self-Validation: Isolate the pure N1 regioisomer via silica gel chromatography (Hexanes/EtOAc gradient) before proceeding.

Step 3: Saponification (Ester Hydrolysis)
  • Reagents: Ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate (1.0 eq), LiOH·H₂O (3.0 eq), THF/H₂O (3:1 v/v).

  • Protocol: Dissolve the ester in the THF/H₂O mixture. Add LiOH and stir at room temperature for 4 hours. Concentrate in vacuo to remove THF. Acidify the aqueous layer with 1M HCl to pH 2. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the final product.

  • Causality: LiOH is selected over harsher bases (NaOH/KOH) or acidic hydrolysis to provide mild conditions, preventing decarboxylation of the highly electron-deficient pyrazole-3-carboxylic acid system.

SynthesisWorkflow A Ethyl 1H-pyrazole-3-carboxylate (Starting Material) B Nitration (HNO3 / H2SO4) A->B C Ethyl 4-nitro-1H-pyrazole-3-carboxylate (Intermediate 1) B->C D N-Alkylation (2-Bromobutane, K2CO3, DMF) C->D E Ethyl 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylate (Intermediate 2) D->E F Regioisomer Separation (Silica Gel Chromatography) E->F G Saponification (LiOH, THF/H2O) F->G H 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid (Target Compound) G->H

Figure 1: Step-by-step synthetic workflow for 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Downstream Reactivity and Scaffold Generation

The strategic placement of the nitro and carboxylic acid groups allows researchers to utilize this molecule as a linchpin for complex scaffold generation.

  • Amide Coupling: The C3-carboxylic acid readily undergoes coupling with primary or secondary amines using standard uronium coupling reagents (e.g., HATU, DIPEA) to generate libraries of receptor antagonists.

  • Nitro Reduction: The C4-nitro group can be cleanly reduced to a primary amine using catalytic hydrogenation (Pd/C, H₂) or dissolving metal reduction (Fe/NH₄Cl). The resulting 4-amino-pyrazole is a privileged pharmacophore in kinase inhibitor design.

  • Bicyclic Cyclization: Post-reduction, the proximity of the C3-amide and C4-amine allows for intramolecular cyclization (often using triethyl orthoformate) to yield pyrazolo[4,3-d]pyrimidines , a highly sought-after bicyclic core in oncology drug development.

Reactivity Core 1-sec-butyl-4-nitro-1H-pyrazole- 3-carboxylic acid Amide Amide Coupling (HATU, DIPEA, R-NH2) Core->Amide Reduction Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) Core->Reduction AmideProd Target Amides (Receptor Antagonists) Amide->AmideProd AmineProd 4-Amino-pyrazole Derivative (Kinase Inhibitor Core) Reduction->AmineProd Cyclization Intramolecular Cyclization (Post-reduction) AmineProd->Cyclization Bicyclic Pyrazolo[4,3-d]pyrimidines (Advanced Scaffolds) Cyclization->Bicyclic

Figure 2: Downstream chemical reactivity and advanced scaffold generation pathways.

Analytical Characterization Standards

To ensure scientific integrity and validate the success of the synthesis, the following analytical signatures should be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.50 (br s, 1H, COOH)

    • δ 8.85 (s, 1H, pyrazole C5-H) — Causality: Highly deshielded due to the adjacent C4-nitro group.

    • δ 4.55 (m, 1H, CH of sec-butyl)

    • δ 1.85 (m, 2H, CH₂ of sec-butyl)

    • δ 1.45 (d, J = 6.8 Hz, 3H, CH₃ of sec-butyl)

    • δ 0.75 (t, J = 7.4 Hz, 3H, terminal CH₃)

  • LC-MS (ESI): Expected [M+H]⁺ at m/z 214.1; [M-H]⁻ at m/z 212.1.

  • FT-IR (ATR): Strong C=O stretch at ~1700 cm⁻¹; distinct asymmetric NO₂ stretch at ~1530 cm⁻¹ and symmetric NO₂ stretch at ~1350 cm⁻¹.

References

  • PubChem. "4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376". National Center for Biotechnology Information. URL:[Link]

  • CAS Common Chemistry. "4-Nitropyrazole". American Chemical Society. URL:[Link]

Exploratory

Structural Elucidation of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic Acid: A Comprehensive NMR Spectroscopy Guide

Executive Summary Substituted pyrazoles, particularly 4-nitro-1H-pyrazole-3-carboxylic acid derivatives, are critical pharmacophores in modern drug discovery. They serve as foundational building blocks for synthesizing A...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyrazoles, particularly 4-nitro-1H-pyrazole-3-carboxylic acid derivatives, are critical pharmacophores in modern drug discovery. They serve as foundational building blocks for synthesizing Aryl Hydrocarbon Receptor (AhR) antagonists for cancer immunotherapy[1] and Trypanosoma brucei Glycogen Synthase Kinase 3 (TbGSK3) inhibitors for treating human African trypanosomiasis [2]. The introduction of a sec-butyl group at the N1 position of the pyrazole ring introduces a chiral center and specific steric bulk, which profoundly influences target binding affinity.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy data for 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid . This guide details the experimental protocols, spectral assignments, and the underlying quantum mechanical causality governing the observed chemical shifts.

Mechanistic Rationale & Structural Context

Understanding the electronic environment of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is essential for accurate spectral interpretation:

  • Electronic Deshielding: The pyrazole ring is naturally an electron-rich heteroaromatic system. However, the presence of the strongly electron-withdrawing nitro ( −NO2​ ) group at C-4 and the carboxylic acid ( −COOH ) at C-3 severely depletes the electron density of the π -system via inductive and resonance effects. This extreme deshielding pushes the H-5 proton significantly downfield (>9.0 ppm).

  • Aliphatic Spin System: The N1 sec-butyl substitution introduces a complex aliphatic spin system. The chiral methine center (CH) breaks the local symmetry, causing the adjacent methylene ( −CH2​− ) protons to become diastereotopic. This results in complex multiplet splitting rather than simple first-order coupling.

Experimental Protocol for NMR Acquisition

To ensure a self-validating system where spectral data can be unambiguously verified, the following standardized acquisition protocol must be strictly adhered to.

Step 1: Sample Preparation

  • Solvent Selection: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO- d6​ is mandatory due to the strong hydrogen-bonding nature of the carboxylic acid, which would cause severe line broadening or aggregation in non-polar solvents like CDCl 3​ .

  • Reference: Add 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard ( δ = 0.00 ppm).

Step 2: 1 H NMR Acquisition

  • Instrument: 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Parameters: Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete spin-lattice relaxation ( T1​ ) of the broad carboxylic acid proton. Acquire 64 scans with a spectral width of 15 ppm.

Step 3: 13 C NMR Acquisition

  • Pulse Sequence: Proton-decoupled 13 C (zgpg30).

  • Parameters: Maintain a D1​ of 2.0 seconds. Acquire a minimum of 1024 scans. This high scan count is critical to achieve an adequate signal-to-noise ratio for the quaternary carbons (C-3, C-4, and C=O), which lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

Step 4: 2D NMR Workflows

  • Acquire gradient-selected COSY, HSQC, and HMBC spectra to establish definitive atomic connectivity, validating the 1D assignments regiochemically.

1 H NMR Spectroscopy Data & Causality

The 1 H NMR spectrum is defined by the highly deshielded aromatic core and the branched aliphatic chain.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)AssignmentCausality / Rationale
13.50 br s1H--COOHHighly deshielded due to acidic nature and rapid intermolecular hydrogen bonding exchange.
9.08 s1H-Pyrazole H-5Strongly deshielded by the adjacent N1 atom and the electron-withdrawing C4-NO 2​ group [1].
4.45 m1H-N-CH (sec-butyl)Downfield aliphatic shift due to direct attachment to the electronegative pyrazole nitrogen.
1.85 m2H--CH 2​
  • (sec-butyl)
Diastereotopic protons adjacent to the chiral methine center; exhibits complex second-order effects.
1.48 d3H6.8-CH 3​ (sec-butyl)Split into a doublet by scalar coupling to the adjacent methine (CH) proton.
0.80 t3H7.4-CH 3​ (terminal)Split into a triplet by the adjacent methylene (CH 2​ ) protons of the ethyl moiety.

13 C NMR Spectroscopy Data & Causality

The 13 C NMR spectrum requires careful analysis of the quaternary carbons, which are assigned based on their electronic environment and subsequent HMBC correlations.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)TypeAssignmentCausality / Rationale
160.5 CC=O (Acid)Carbonyl carbon of the carboxylic acid; typical shift for conjugated heteroaromatic acids.
141.2 CPyrazole C-3Quaternary carbon attached to the carboxylic acid; deshielded by the carbonyl group.
137.5 CHPyrazole C-5Direct attachment to N1 and adjacent to C4-NO 2​ . Confirmed by direct HSQC correlation to H-5.
132.0 CPyrazole C-4Quaternary carbon bearing the nitro group; exhibits lower intensity due to the absence of NOE.
60.2 CHN-CH (sec-butyl)Aliphatic methine carbon deshielded by the N1 atom.
29.5 CH 2​ -CH 2​
  • (sec-butyl)
Standard methylene carbon in an aliphatic chain.
20.8 CH 3​ -CH 3​ (sec-butyl)Methyl group attached directly to the methine carbon.
10.5 CH 3​ -CH 3​ (terminal)Terminal methyl carbon of the ethyl moiety.

2D NMR Workflows for Structural Elucidation

To establish a self-validating proof of structure, 2D NMR techniques are employed to map the exact atomic connectivity and confirm the regiochemistry of the sec-butyl attachment.

  • COSY (Correlation Spectroscopy): Validates the sec-butyl spin system. The methine proton ( δ 4.45) shows cross-peaks with both the doublet methyl ( δ 1.48) and the methylene multiplet ( δ 1.85), mathematically proving the branched aliphatic topology.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct C-H bonds. The δ 9.08 proton correlates directly to the δ 137.5 carbon, unequivocally identifying the C-5 position.

  • HMBC (Heteronuclear Multiple Bond Correlation): Essential for assigning the quaternary carbons. The H-5 proton ( δ 9.08) shows strong 3JCH​ correlations to C-3 ( δ 141.2) and 2JCH​ correlations to C-4 ( δ 132.0). Furthermore, the N-CH proton ( δ 4.45) shows a 3JCH​ correlation to C-5, confirming the regiochemistry of the sec-butyl attachment at N1 rather than N2.

NMR_Logic cluster_1D 1D Experiments cluster_2D 2D Experiments (Connectivity) Acq 1D & 2D NMR Acquisition H1 1H NMR: Proton Environments Acq->H1 C13 13C NMR: Carbon Framework Acq->C13 COSY COSY: sec-butyl Spin System H1->COSY HSQC HSQC: Direct C-H Assignments H1->HSQC HMBC HMBC: Quaternary C3/C4/C=O H1->HMBC C13->HSQC C13->HMBC Final Verified 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid COSY->Final Aliphatic Chain Mapping HSQC->Final C-H Pair Validation HMBC->Final Core Regiochemistry Assembly

Logical workflow of 2D NMR structural elucidation for pyrazole derivatives.

References

  • Title: Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy Source: Pharmaceutics, 2025, 17(10), 1359. URL: [Link] [1]

  • Title: The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis Source: Journal of Medicinal Chemistry, 2014, 57(18), 7536-7549. URL: [Link][2]

Foundational

pharmacokinetics and bioavailability of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic Acid This technical guide provides a comprehensive framework for the preclinical evaluation of the p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic Acid

This technical guide provides a comprehensive framework for the preclinical evaluation of the pharmacokinetic and bioavailability profile of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid, a novel pyrazole derivative with potential therapeutic applications. Pyrazole-containing molecules are of significant interest in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of this new chemical entity is paramount for its progression through the drug development pipeline. This document outlines the strategic approach, experimental design, and analytical methodologies required to thoroughly characterize its in vivo behavior. We will delve into the rationale behind specific experimental choices, provide detailed protocols for key assays, and offer insights into the interpretation of the resulting data.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties, including the presence of two distinct nitrogen atoms—a "pyrrole-like" and a "pyridine-like" nitrogen—allow for diverse chemical interactions and functionalization, making it a versatile template for designing targeted therapies.[1] Molecules incorporating the pyrazole moiety have demonstrated a broad spectrum of pharmacological activities, underscoring the importance of this heterocyclic system.[2]

The subject of this guide, 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid, combines several key structural features: the pyrazole core, a carboxylic acid group known to influence solubility and target binding, a lipophilic sec-butyl group, and a nitro group which can significantly impact metabolism and electronic properties. A thorough understanding of how these features collectively influence the compound's journey through a biological system is critical for predicting its efficacy and safety profile.

This guide is structured to provide researchers, particularly those in drug development, with a robust framework for assessing the pharmacokinetic profile of this and similar pyrazole-based compounds.

Predicted Physicochemical Properties and their Pharmacokinetic Implications

A preliminary in silico assessment of the physicochemical properties of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is a crucial first step. These properties provide initial clues about its likely pharmacokinetic behavior.

PropertyPredicted ValueImplication for Pharmacokinetics
Molecular Weight ~241.24 g/mol Likely good membrane permeability (Lipinski's Rule of Five).
logP (Lipophilicity) ModerateA balance between aqueous solubility for formulation and lipid solubility for membrane transport is expected.
pKa (Carboxylic Acid) ~3-4The compound will be ionized at physiological pH, which will influence its solubility, absorption, and distribution.
Polar Surface Area (PSA) HighThe nitro and carboxylic acid groups contribute to a higher PSA, which may limit blood-brain barrier penetration.

Core Experimental Workflow for Pharmacokinetic Characterization

The following diagram outlines a comprehensive workflow for the pharmacokinetic and bioavailability assessment of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid.

G cluster_0 Phase 1: In Vitro ADME Profiling cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: Metabolite Identification & Excretion Solubility Solubility Permeability Permeability Solubility->Permeability Metabolic Stability Metabolic Stability Permeability->Metabolic Stability Plasma Protein Binding Plasma Protein Binding Metabolic Stability->Plasma Protein Binding Single IV Dose Single IV Dose Single Oral Dose Single Oral Dose Single IV Dose->Single Oral Dose Determine Absolute Bioavailability Metabolite ID Metabolite ID Excretion Studies Excretion Studies Metabolite ID->Excretion Studies Phase 1: In Vitro ADME Profiling Phase 1: In Vitro ADME Profiling Phase 2: In Vivo Pharmacokinetics Phase 2: In Vivo Pharmacokinetics Phase 1: In Vitro ADME Profiling->Phase 2: In Vivo Pharmacokinetics Inform dose selection Phase 3: Metabolite Identification & Excretion Phase 3: Metabolite Identification & Excretion Phase 2: In Vivo Pharmacokinetics->Phase 3: Metabolite Identification & Excretion Guide metabolite analysis

Caption: A streamlined workflow for characterizing the pharmacokinetic profile of a novel compound.

Detailed Experimental Protocols

Analytical Method Development and Validation

Accurate quantification of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid in biological matrices is the bedrock of any pharmacokinetic study. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[3]

Protocol 1: Quantification of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid in Plasma by LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar pyrazole derivative).

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]

    • Reconstitute the residue in 100 µL of the mobile phase.[3]

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[3]

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode (due to the carboxylic acid).

    • MRM Transitions: Develop and optimize multiple reaction monitoring (MRM) transitions for the parent compound and the internal standard.

  • Method Validation:

    • Validate the assay for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines (e.g., FDA, EMA).

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into blank plasma.[3]

In Vitro ADME Assays

Assessing the compound's stability in the presence of liver microsomes provides an early indication of its metabolic clearance.

Protocol 2: Liver Microsomal Stability Assay

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes (e.g., human, rat), NADPH (a cofactor for P450 enzymes), and the test compound in a phosphate buffer.

    • Incubate at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis:

    • Quench the reaction with cold acetonitrile.

    • Analyze the remaining concentration of the parent compound using the validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

The extent of binding to plasma proteins influences the unbound fraction of the drug, which is available to exert its pharmacological effect and be cleared.

Protocol 3: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus: Use a RED (Rapid Equilibrium Dialysis) device.

  • Procedure:

    • Add plasma containing the test compound to one chamber and phosphate-buffered saline (PBS) to the other.

    • Incubate at 37°C until equilibrium is reached (typically 4-6 hours).

  • Analysis:

    • Measure the concentration of the compound in both the plasma and PBS chambers using LC-MS/MS.

  • Calculation:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.

In Vivo Pharmacokinetic Studies

Animal models (typically rodents) are used to determine the in vivo pharmacokinetic parameters.

Protocol 4: Single Intravenous (IV) and Oral (PO) Dose Pharmacokinetic Study in Rats

  • Dosing:

    • Administer a single IV bolus dose (e.g., 1-2 mg/kg) via the tail vein to one group of rats.

    • Administer a single oral gavage dose (e.g., 5-10 mg/kg) to a second group of rats.

  • Blood Sampling:

    • Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Analyze plasma concentrations using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

ParameterDescriptionHow it is Determined
Cmax Maximum plasma concentrationDirectly from the concentration-time profile (PO)
Tmax Time to reach CmaxDirectly from the concentration-time profile (PO)
AUC Area under the plasma concentration-time curveCalculated from the concentration-time data (IV and PO)
CL ClearanceDose / AUC (IV)
Vd Volume of distributionCL / Kel (IV)
Elimination half-life0.693 / Kel
F (%) Absolute bioavailability(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Predicted Metabolic Pathways

Based on the structure of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid and general knowledge of drug metabolism, several metabolic pathways can be anticipated. Five-membered nitrogen-containing heterocycles are known to undergo oxidation by cytochrome P450 enzymes.[4] The nitro group is also susceptible to reduction.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid oxidation Hydroxylation of sec-butyl group parent->oxidation CYP450 reduction Reduction of nitro group to amino parent->reduction Nitroreductases glucuronidation_acid Glucuronidation of carboxylic acid parent->glucuronidation_acid UGTs glucuronidation_hydroxyl Glucuronidation of hydroxylated metabolite oxidation->glucuronidation_hydroxyl UGTs acetylation Acetylation of amino metabolite reduction->acetylation NATs

Caption: Predicted metabolic pathways for 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the preclinical pharmacokinetic and bioavailability characterization of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid. By following the outlined experimental workflows and protocols, researchers can generate a robust data package to understand the ADME properties of this novel compound. The insights gained from these studies are essential for making informed decisions regarding dose selection for efficacy and toxicology studies, and for predicting the compound's pharmacokinetic behavior in humans. Future work should focus on identifying the specific CYP450 isozymes responsible for its metabolism and investigating potential drug-drug interactions.

References

  • Parai, M. K., Panda, G., & Chaturvedi, V. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied Microbiology and Biotechnology, 98(5), 1961–1978.
  • Dalvie, D., et al. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of Diphenyl-1H-pyrazole-4,5-diamine in Biological Samples.
  • Savage, S., & Jones, A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(9), 4085-4113.
  • Gomha, S. M., et al. (2018).
  • Gomha, S. M., et al. (2018).
  • Parai, M. K., Panda, G., & Chaturvedi, V. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied Microbiology and Biotechnology, 98(5), 1961–1978.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 20(10), 887-903.
  • Kasimogullari, R. (2015). Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles and investigation of their antiproliferative activities. Indian Journal of Chemistry - Section B, 54B(7), 903-911.
  • Chawla, P., et al. (2023). Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship. Bioorganic Chemistry, 138, 106680.
  • Singh, U. P., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16(1), 1-15.
  • Aboutaleb, N. S., et al. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2351234.
  • De Luca, F., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. International Journal of Molecular Sciences, 23(24), 16067.
  • Duncton, M. A. J., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein–Protein Interaction. Journal of Medicinal Chemistry, 64(21), 15826-15853.
  • Kasimogullari, R. (2015). Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles and investigation of their antiproliferative activities. Indian Journal of Chemistry - Section B, 54B(7), 903-911.
  • Melo-Hernández, S., Ríos, M.-C., & Portilla, J. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(52), 38243-38266.
  • Lee, H., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1264–1275.
  • Kumar, G. S., et al. (2013). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 643-648.
  • Spallarossa, A., & Brullo, C. (Eds.). (n.d.). Special Issue: Synthesis and Biological Evaluation of Pyrazole Derivatives.
  • da Silva, C. F., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences, 22(16), 8899.
  • ChemBK. (n.d.). 1H-Pyrazole-3-carboxylic acid, 1-butyl-4-nitro-, ethyl ester.
  • Alajarin, R., et al. (2022).
  • Rai, G., et al. (2017). Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). Journal of Medicinal Chemistry, 60(22), 9184-9204.
  • De Luca, F., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. International Journal of Molecular Sciences, 23(24), 16067.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester.
  • Aarbakke, J. (1978). Clinical pharmacokinetics of phenylbutazone. Clinical Pharmacokinetics, 3(5), 369-380.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-sec-Butyl-4-nitro-1H-pyrazole-3-carboxylic Acid as a Versatile Scaffold in Targeted Drug Discovery

Executive Summary The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, featured prominently in numerous FDA-approved therapeutics and agrochemicals[1]. Within this chemical space, 1-sec-butyl-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, featured prominently in numerous FDA-approved therapeutics and agrochemicals[1]. Within this chemical space, 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid emerges as a highly specialized and versatile building block. By strategically positioning a carboxylic acid at C3, a nitro group at C4, and a branched, chiral sec-butyl chain at N1, this molecule provides drug discovery scientists with orthogonal reactive handles and unique physicochemical properties.

This application note details the molecular rationale, physicochemical profiling, and validated synthetic protocols for deploying this building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and receptor antagonists[2][3].

Molecular Rationale & Physicochemical Profiling

The structural design of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is highly intentional for library generation and lead optimization:

  • C3-Carboxylic Acid: Serves as the primary vector for diversification via amide coupling. This is a proven strategy in the synthesis of cyclin-dependent kinase (CDK) inhibitors, such as AT7519, where the pyrazole-3-carboxamide core is essential for binding to the kinase hinge region[3].

  • C4-Nitro Group: Acts as a stable, latent amine. Once the C3 position is functionalized, the nitro group can be chemoselectively reduced to an amine, opening a secondary vector for acylation, urea formation, or cyclization into bicyclic systems (e.g., pyrazolo[4,3-d]pyrimidines)[4].

  • N1-sec-Butyl Group: Unlike the planar methyl or the symmetric isopropyl groups[2], the sec-butyl group introduces a chiral center and significant steric bulk. This aliphatic projection is critical for occupying asymmetric hydrophobic pockets in target proteins, modulating both binding affinity and the compound's overall lipophilicity (LogP), which directly impacts cell permeability and oral bioavailability.

Quantitative Data: Impact of N1-Alkylation on Scaffold Properties

To illustrate the structural advantage of the sec-butyl substitution, the table below compares its calculated physicochemical properties against simpler homologues.

Property / N1-SubstituentN1-MethylN1-IsopropylN1-sec-Butyl
Molecular Weight (Core) 171.11 g/mol 199.16 g/mol 213.19 g/mol
Estimated cLogP 0.821.652.14
Topological Polar Surface Area 83.4 Ų83.4 Ų83.4 Ų
Rotatable Bonds 123
Stereocenters 001 (C2 of butyl chain)
Steric Bulk (A-Value Proxy) LowModerateHigh

Data Interpretation: The transition from methyl to sec-butyl increases the cLogP into the optimal range (2.0 - 3.0) for passive membrane permeability while maintaining a constant polar surface area, making it an ideal starting point for central nervous system (CNS) or intracellular targets.

Synthetic Methodologies & Self-Validating Protocols

The following workflows detail the divergent synthetic pathways available when utilizing this building block.

SyntheticWorkflow A 1-sec-butyl-4-nitro- 1H-pyrazole-3-carboxylic acid B C3-Amide Intermediate (via HATU/DIPEA) A->B Step 1: Amidation C 4-Amino-1H-pyrazole (via Pd/C or Fe/NH4Cl) B->C Step 2: Reduction D N4-Acylated Target API C->D Step 3a: Acylation E Pyrazolo-pyrimidine Bicyclic Scaffold C->E Step 3b: Cyclization

Caption: Divergent synthetic workflow utilizing the 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid scaffold.

Protocol A: HATU-Mediated C3-Amide Coupling

Objective: To couple the C3-carboxylic acid with a primary or secondary amine to form a stable carboxamide[3].

Causality & Rationale: HATU is selected over traditional carbodiimides (like EDC) due to its superior efficiency in coupling sterically hindered amines. It rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize amine hydrochloride salts without participating in unwanted side reactions.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (0.1 M).

  • Activation: Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir the mixture at room temperature for 15 minutes. Visual cue: The solution will turn a deeper yellow as the active ester forms.

  • Coupling: Add the desired amine (1.2 eq, 1.2 mmol) dropwise. Stir the reaction at room temperature for 2–4 hours.

  • Self-Validation (In-Process): Monitor via LCMS. The reaction is complete when the starting material mass (m/z 212.08 [M-H]⁻) disappears and the product mass appears.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ (to remove acidic byproducts and HOAt) and 1M HCl (to remove unreacted amine).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexane/EtOAc) if necessary.

Protocol B: Chemoselective C4-Nitro Reduction (Béchamp Method)

Objective: To reduce the C4-nitro group to a primary amine, preparing the molecule for subsequent N4-derivatization[4].

Causality & Rationale: While catalytic hydrogenation (Pd/C, H₂) is a standard method for nitro reduction[3], it poses a high risk of dehalogenation if the C3-amide appendage contains halogenated aromatic rings (e.g., fluorophenyl or chlorophenyl groups). The Béchamp reduction, utilizing Iron powder and Ammonium Chloride, provides a highly chemoselective alternative that preserves sensitive functional groups[4].

Step-by-Step Procedure:

  • Preparation: Dissolve the C3-amide intermediate (1.0 eq, 1.0 mmol) in a 4:1 mixture of Ethanol and Water (0.2 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq, 5.0 mmol) and solid NH₄Cl (5.0 eq, 5.0 mmol) to the solution.

  • Reaction: Heat the suspension to 80°C (reflux) and stir vigorously for 2–3 hours.

  • Self-Validation (In-Process): The progress is visually indicated by the transition of the reaction mixture from a deep yellow (nitroaromatic) to a pale or colorless solution (ignoring the dark iron suspension). TLC (EtOAc/Hexane) will show the emergence of a highly polar, ninhydrin-active spot corresponding to the primary amine.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues, washing the pad thoroughly with hot Ethanol and Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water, extract, dry the organics over Na₂SO₄, and concentrate to yield the 4-amino-1H-pyrazole derivative.

Biological Applications & Target Modulation

Derivatives synthesized from the 4-nitro-1H-pyrazole-3-carboxylic acid core have demonstrated profound efficacy in various therapeutic areas. Notably, when the C4-nitro is reduced and acylated, and the C3 position is converted to a piperidinyl amide, the resulting compounds act as potent Cyclin-Dependent Kinase (CDK) inhibitors[3].

The sec-butyl variant of this scaffold is uniquely positioned to exploit the hydrophobic hinge region of kinases. By projecting the branched aliphatic chain into the ATP-binding pocket, it displaces ordered water molecules, resulting in an entropically driven increase in binding affinity.

CDKPathway API sec-Butyl Pyrazole-3-carboxamide Inhibitor CDK CDK2 / Cyclin Complex API->CDK Competitive binding at hinge region Rb Retinoblastoma (Rb) Protein CDK->Rb Phosphorylation (Blocked by Inhibitor) ATP ATP ATP->CDK Natural substrate E2F E2F Transcription Factor Rb->E2F Release of E2F (Inhibited state) Proliferation Tumor Cell Proliferation E2F->Proliferation Drives Cell Cycle (G1/S Transition)

Caption: Mechanism of action for pyrazole-derived CDK inhibitors blocking tumor cell proliferation.

Beyond oncology, structurally related N-alkylated pyrazole-3-carboxylic acid derivatives have been successfully utilized as Aryl Hydrocarbon Receptor (AhR) antagonists for colorectal cancer immunotherapy[2], and as core scaffolds in anti-parasitic drug discovery campaigns against Trypanosoma cruzi[4]. The modularity of the 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid building block ensures its continued relevance in the rapid generation of diverse, high-quality screening libraries.

References

  • Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy Source: PMC (PubMed Central) URL:[Link]

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection Source: PMC (PubMed Central) URL:[Link]

Sources

Application

cross-coupling reaction conditions using 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid

An in-depth technical guide on cross-coupling strategies using 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid , designed for medicinal chemists and process development scientists. Executive Summary 1-sec-butyl-4-nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on cross-coupling strategies using 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid , designed for medicinal chemists and process development scientists.

Executive Summary

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is a highly specialized, electron-deficient building block predominantly utilized in the synthesis of advanced kinase inhibitors (e.g., CDKL5, FLT3, and IRAK4 inhibitors)[1][2]. The presence of the strongly electron-withdrawing 4-nitro group and the sterically demanding 1-sec-butyl moiety drastically alters the physicochemical profile of the C3-carboxylic acid.

This guide details two primary "cross-coupling" modalities for this substrate:

  • Amide Cross-Coupling: The canonical approach for C–N bond formation, utilizing specialized coupling reagents to overcome the deactivated nature of the pyrazole carbonyl.

  • Decarboxylative Cross-Coupling (DCC): An advanced transition-metal or photoredox-catalyzed methodology where the carboxylic acid serves as a traceless activating group for C–C or C–N bond formation[3][4].

Section 1: High-Efficiency Amide Cross-Coupling

Causality & Reagent Selection

The 4-nitro group exerts a strong inductive and resonance-withdrawing effect, lowering the pKa of the C3-carboxylic acid. While this makes deprotonation facile, it renders the subsequent activated acyl intermediate (e.g., O-acylisourea) highly electrophilic and prone to rapid hydrolysis in the presence of trace water.

Standard EDC/HOBt protocols often result in moderate yields (60–80%) due to this instability and the formation of poorly soluble urea byproducts. To establish a self-validating, high-yielding system, Propylphosphonic anhydride (T3P) is the reagent of choice[2]. T3P generates a stable acyl phosphonate intermediate, drives the reaction to completion via irreversible phosphate elimination, and produces exclusively water-soluble byproducts, eliminating the need for complex chromatographic purification. For exceptionally hindered amines, conversion to the acid chloride via oxalyl chloride is a viable, albeit harsher, alternative[1].

AmideCoupling A 1-sec-butyl-4-nitro-1H-pyrazole -3-carboxylic acid B Activation via T3P / DIPEA (Forms Acyl Phosphonate) A->B C Nucleophilic Attack (Primary/Secondary Amine) B->C D 4-Nitro-Pyrazole Amide (Intermediate) C->D E Nitro Reduction (Pd/C, H2) (Yields Aminopyrazole) D->E F Kinase Inhibitor Target (e.g., CDKL5 / FLT3 Inhibitor) E->F

Workflow for amide cross-coupling and downstream kinase inhibitor synthesis.

Protocol 1: T3P-Mediated Amide Cross-Coupling

Scale: 5.0 mmol. Designed for primary or secondary amines (e.g., piperidine derivatives).

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.06 g, 5.0 mmol, 1.0 equiv) and the target amine (5.0 mmol, 1.0 equiv) in anhydrous THF (20 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20.0 mmol, 4.0 equiv). Rationale: A large excess of DIPEA is required to neutralize the phosphonic acid byproduct and ensure the amine remains in its nucleophilic free-base form.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add T3P (50% w/w solution in EtOAc; 4.5 mL, 7.5 mmol, 1.5 equiv). Rationale: Addition at 0 °C controls the exothermic activation step, preventing thermal degradation of the acyl phosphonate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Quench a 10 µL aliquot in 1 mL methanol; the presence of the methyl ester indicates unreacted activated intermediate.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract with EtOAc (3 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The crude product is typically >95% pure and can be used directly in the subsequent nitro-reduction step[2].

Section 2: Transition-Metal Catalyzed Decarboxylative Cross-Coupling

Causality & Mechanistic Insights

Decarboxylative cross-coupling (DCC) leverages the carboxylic acid as a traceless directing group, extruding CO2 to generate a carbon-centered radical or organometallic species[4]. For 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid, the ortho-nitro group plays a critical mechanistic role. During Pd/Cu-catalyzed decarboxylation, the rate-limiting step is often the extrusion of CO2. The strongly electron-withdrawing nitro group stabilizes the transient negative charge buildup on the C3 carbon, significantly lowering the activation energy for CO2 extrusion and facilitating the formation of the heteroaryl-metal intermediate[3][5].

Decarboxylative A Heteroaryl Carboxylic Acid (Substrate) B Pd/Cu Catalyst Coordination (Base-Mediated) A->B C CO2 Extrusion (Rate-Limiting Step) B->C D Heteroaryl-Metal Complex (Stabilized by 4-NO2) C->D E Transmetalation & Insertion (Aryl Halide Addition) D->E F Reductive Elimination (C-C Bond Formation) E->F

Mechanistic pathway of transition-metal catalyzed decarboxylative cross-coupling.

Protocol 2: Pd/Cu-Catalyzed Decarboxylative Arylation

Scale: 0.5 mmol. Designed for C–C bond formation with aryl halides.

  • Catalyst Loading: To a flame-dried Schlenk tube, add 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid (160 mg, 0.75 mmol, 1.5 equiv), Pd(TFA)2 (16.5 mg, 0.05 mmol, 10 mol%), Cu2O (14.3 mg, 0.10 mmol, 20 mol%), and Ag2CO3 (275 mg, 1.0 mmol, 2.0 equiv). Rationale: Cu2O mediates the critical decarboxylation step, while Pd(TFA)2 drives the cross-coupling cycle. Ag2CO3 acts as both a base and a halide scavenger.

  • Solvent & Electrophile: Evacuate and backfill the tube with Argon (3x). Add a degassed mixture of DMF/DMSO (4:1, 5 mL) followed by the aryl iodide (0.5 mmol, 1.0 equiv).

  • Thermal Activation: Seal the tube and heat to 120 °C in a pre-heated oil bath for 16 hours.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (15 mL) and filter through a pad of Celite to remove metal salts. Wash the filtrate with water (3 × 10 mL) to remove DMF/DMSO, dry over Na2SO4, and purify via silica gel flash chromatography.

Quantitative Data Summary

Coupling ModalityReagent / Catalyst SystemTarget BondTypical YieldReaction TimeKey Advantages & Causality
Amide Coupling T3P / DIPEAC–N (Amide)85–95%2–12 hHigh yield; water-soluble byproducts; ideal for electron-deficient pyrazoles.
Amide Coupling Oxalyl Chloride / DMFC–N (Amide)70–85%4 hGenerates highly reactive acid chloride; best for sterically hindered amines.
Amide Coupling EDC / HOBtC–N (Amide)60–80%16 hCost-effective standard; prone to urea byproduct contamination.
Decarboxylative Pd(TFA)2 / Cu2OC–C (Biaryl)45–70%16–24 hUtilizes COOH as a traceless directing group; avoids pre-metalated species.
Photoredox Ir/Ni Dual CatalysisC–C (sp²-sp³)50–85%12 hMild room-temperature conditions; leverages radical intermediates.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PMC.[Link]

  • Palladium-catalyzed Decarboxylative Couplings | Synthetic Methods in Drug Discovery. RSC Books.[Link]

  • Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin. eLife.[Link]

  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications.[Link]

  • Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. PMC.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid in aqueous media

Welcome to the Formulation Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals struggling with the aqueous solubility of 1-sec-butyl-4-nitro-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals struggling with the aqueous solubility of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid .

As a Senior Application Scientist, I have structured this guide to move beyond basic "trial-and-error" formulation. We will analyze the specific physicochemical causality behind this molecule's behavior, provide a logical diagnostic workflow, and deliver self-validating experimental protocols to ensure your in vitro and in vivo assays succeed.

Mechanistic Analysis: Why is this compound insoluble?

To solubilize a molecule, you must first understand why it resists water. The poor aqueous solubility of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is driven by three competing structural features:

  • High Lipophilicity (The sec-butyl group): The branched sec-butyl chain at the N1 position introduces significant hydrophobic bulk. This creates a large cavity-formation energy penalty in water, driving the molecule to self-aggregate.

  • Depressed pKa (The nitro group): Unsubstituted 1H-pyrazole-3-carboxylic acid has a pKa of approximately 3.98 [1]. However, the strongly electron-withdrawing nitro group at C4 (-I and -M effects) stabilizes the conjugate base, significantly lowering the pKa of the C3-carboxylic acid (likely to ~1.5–2.5).

  • Self-Buffering Precipitation: Because it is a strong organic acid, adding the free acid to unbuffered water immediately drops the local pH. This suppresses further ionization, locking the compound in its highly lipophilic, unionized state and causing it to hit a low thermodynamic solubility plateau.

Diagnostic Decision Matrix

Before selecting a solubilization strategy, evaluate the constraints of your downstream assay. Use the following logical workflow to determine your optimal path.

Solubility_Troubleshooting Start Compound Insoluble in Aqueous Media Check_pH Is pH adjustment acceptable for assay? Start->Check_pH Adjust_pH Adjust pH > 5.0 (Form Salt) Check_pH->Adjust_pH Yes Check_Cosolvent Can cosolvents be tolerated? Check_pH->Check_Cosolvent No Success Solubilized API Adjust_pH->Success Add_Cosolvent Add 1-5% DMSO or PEG 400 Check_Cosolvent->Add_Cosolvent Yes Check_Cyclo Use Complexation (e.g., HP-β-CD) Check_Cosolvent->Check_Cyclo No Add_Cosolvent->Success Check_Cyclo->Success

Fig 1: Decision matrix for troubleshooting pyrazole aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in 100% DMSO, but when I spike it into my cell culture media (pH 7.4), it immediately crashes out as a cloudy suspension. Why? A: This is a classic "solvent-shift" precipitation. While the compound is highly soluble in DMSO, cell culture media is predominantly water. When the DMSO diffuses into the bulk aqueous phase, the local concentration of the lipophilic sec-butyl-nitro-pyrazole exceeds its aqueous thermodynamic solubility before the carboxylic acid can fully ionize and solvate. Solution: Pre-formulate the compound as a water-soluble salt before adding it to the media, or use a kinetic stabilizer like Polysorbate 80 (0.1% v/v) in your DMSO stock to prevent rapid nucleation [4].

Q2: I adjusted the pH to 7.4 using NaOH, but the solubility is still insufficient for my 100 mg/kg in vivo dosing. Shouldn't the sodium salt be highly soluble? A: Not necessarily. While ionization improves solubility, the sodium salt of a highly lipophilic compound can still exhibit poor aqueous solubility due to a strong crystal lattice or the formation of a poorly soluble hydrate. Solution: Switch from an inorganic counterion (Na+) to a hydrophilic organic counterion. Meglumine (N-methyl-D-glucamine) forms highly stable salts with carboxylic acids and provides multiple hydroxyl groups that heavily hydrate the molecule, drastically improving aqueous solubility [2].

Q3: My assay is sensitive to both pH changes and high organic solvent concentrations. How can I solubilize this compound neutrally and without DMSO? A: The optimal approach here is inclusion complexation using cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic sec-butyl group and the planar pyrazole ring can insert into the lipophilic cavity of the cyclodextrin torus, while the hydrophilic exterior maintains aqueous solubility [3]. This shields the hydrophobic domains from water without altering the bulk pH.

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyPrimary MechanismExpected Solubility IncreaseProsCons
pH Adjustment (NaOH) Ionization of C3-COOH10x - 50xSimple, physiologically relevantSodium salt may still precipitate at high concentrations.
Organic Salt (Meglumine) Ionization + Hydration100x - 500xExcellent for high-dose in vivo studiesRequires precise stoichiometric formulation.
Cosolvent (10% DMSO) Disruption of solute-solute bonds50x - 100xRapid for in vitro screeningCellular toxicity; precipitation upon dilution.
Complexation (20% HP-β-CD) Hydrophobic cavity inclusion100x - 1000xNo pH shift; low toxicity profileRequires 24h equilibration; expensive at scale.

Standardized Experimental Protocols

Protocol A: In Situ Meglumine Salt Formation (For In Vivo Dosing)

This protocol utilizes organic counterions to disrupt the crystal lattice and force hydration, creating a self-validating clear solution.

  • Calculate Equivalents: Weigh the required mass of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid (Free Acid). Calculate the molar amount, and weigh exactly 1.05 molar equivalents of Meglumine.

  • Initial Suspension: Suspend the Free Acid in 80% of the final target volume of sterile Water for Injection (WFI). The compound will remain insoluble.

  • Salt Formation: Slowly add the Meglumine powder while stirring continuously at 400 RPM.

  • Equilibration: Stir for 30 minutes. The suspension will gradually clear as the highly soluble meglumine salt forms in situ.

  • pH Adjustment: Measure the pH. It should naturally rest between 7.0 and 7.5. If necessary, adjust with trace amounts of 0.1M HCl or NaOH.

  • Finalization: QS to the final volume with WFI and sterile filter through a 0.22 µm PVDF membrane.

  • Validation Step: Assess the final formulation using Dynamic Light Scattering (DLS). A true solution will show no scattering peaks. If particles >10 nm are detected, the compound has formed colloidal aggregates rather than dissolving completely.

Protocol B: HP-β-CD Inclusion Complexation

This protocol uses thermodynamic equilibration to force the sec-butyl domain into the cyclodextrin cavity.

CD_Workflow Step1 Weigh API & HP-β-CD Step2 Suspend in Aqueous Buffer Step1->Step2 Step3 Stir/Sonicate (24h at 25°C) Step2->Step3 Step4 Filter (0.45 µm) to remove excess Step3->Step4 Step5 Quantify via HPLC-UV Step4->Step5

Fig 2: Step-by-step workflow for cyclodextrin inclusion complexation.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Phosphate Buffer (pH 7.4).

  • Supersaturation: Add an excess amount of the pyrazole compound (beyond its expected solubility) to the cyclodextrin solution to form a visible suspension.

  • Thermodynamic Equilibration: Seal the vial and agitate on an orbital shaker or magnetic stirrer at 25°C for 24 to 48 hours. Do not shorten this step; inclusion complexation is kinetically slow.

  • Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved API.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter to yield a clear solution.

  • Validation Step: Quantify the solubilized API concentration in the filtrate using HPLC-UV. Compare this against a standard curve prepared in 100% DMSO. A linear increase in detected API concentration as a function of HP-β-CD concentration (a phase-solubility diagram) confirms true inclusion complexation rather than random dispersion.

References

  • 1H-Pyrazole-3-Carboxylic Acid - Physico-chemical Properties Source: ChemBK URL:[Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs Source: Pharma Focus Asia URL:[Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments Source: European Pharmaceutical Review URL:[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Optimization

preventing thermal degradation of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid. This compound presents unique challenges in drug development and materials science due to the interplay between its electron-withdrawing nitro group and the labile carboxylic acid moiety.

This guide provides field-proven insights, self-validating analytical protocols, and regulatory-aligned storage strategies to ensure the scientific integrity of your research.

Part 1: Mechanisms of Thermal Degradation (FAQs)

Q1: Why is 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid highly susceptible to thermal degradation? A: The degradation is driven by a combination of electronic and steric factors. The nitro group at the C4 position is strongly electron-withdrawing, which severely destabilizes the adjacent carboxylic acid at the C3 position[1]. This electronic pull weakens the C-C bond, significantly lowering the activation energy required for thermal decarboxylation. Furthermore, the bulky 1-sec-butyl group disrupts optimal crystal lattice packing compared to smaller alkyl substituents. This loose packing lowers the solid-state thermal stability (often reducing the decomposition temperature), increasing molecular mobility and accelerating degradation into 1-sec-butyl-4-nitro-1H-pyrazole and CO₂[2].

Q2: What are the regulatory standards for long-term storage to prevent this degradation? A: To maintain pharmaceutical quality, storage must strictly adhere to the ICH Q1A(R2) guidelines for new drug substances[3]. For long-term storage, the compound must be kept at 25°C ± 2°C with a relative humidity (RH) of 60% ± 5%[4]. For accelerated stability testing, conditions are set to 40°C ± 2°C / 75% RH ± 5% for a minimum of 6 months[5]. Deviations from these parameters, particularly temperature spikes above 30°C, will exponentially increase the rate of decarboxylation.

Q3: My batch showed a 2% purity drop over 3 months at room temperature. What went wrong? A: This is a classic signature of moisture-catalyzed degradation. While the primary pathway is thermal decarboxylation, moisture ingress (humidity >60%) allows water molecules to intercalate into the lattice. Water forms hydrogen bonds with the carboxylic acid and nitro groups, which further lowers the decarboxylation threshold[3]. You must ensure container closure integrity (CCI) by using amber glass vials with PTFE-lined, moisture-impermeable caps.

Part 2: Self-Validating Experimental Protocol

To trust your stability data, your analytical workflow must be a self-validating system. This means the protocol must inherently prove its own accuracy through built-in mass balance checks and system suitability controls.

Protocol: Stability-Indicating HPLC Assay & Forced Degradation

Objective: Quantify thermal degradation while ensuring analytical mass balance.

Step 1: Sample Preparation & Stressing

  • Accurately weigh 10.0 mg of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid into three separate 10 mL volumetric flasks.

  • Control: Dissolve Flask 1 in HPLC-grade Acetonitrile:Water (50:50) immediately and store at 4°C.

  • Thermal Stress: Subject Flask 2 (dry powder) to 60°C in a validated stability chamber for 14 days.

  • Hydrolytic/Humidity Stress: Subject Flask 3 (open vial) to 40°C / 75% RH for 14 days[5].

Step 2: System Suitability Test (SST)

  • Prepare a resolution standard containing the parent compound and the synthesized reference standard of the expected degradant (1-sec-butyl-4-nitro-1H-pyrazole).

  • Inject the SST mix. Validation Check: The protocol is only valid if the chromatographic resolution ( Rs​ ) between the parent and degradant is ≥2.0 , and the tailing factor is ≤1.5 .

Step 3: HPLC Analysis

  • Reconstitute the stressed samples (Flasks 2 & 3) in the diluent to a target concentration of 1 mg/mL.

  • Run a gradient elution (C18 column, 254 nm UV detection, Mobile Phase A: 0.1% TFA in Water, Mobile Phase B: Acetonitrile).

  • Integrate all peaks >0.05% area.

Step 4: Mass Balance Validation (The Self-Validating Step)

  • Calculate the total peak area of the stressed samples.

  • Validation Check: The sum of the parent peak area and all degradant peak areas must equal the initial control peak area (±2.0%). If the mass balance is <98%, it indicates the formation of volatile degradants (e.g., CO₂ loss during decarboxylation) or insoluble polymers, requiring orthogonal validation via Thermogravimetric Analysis (TGA)[2].

Part 3: Quantitative Data Presentation

The following table summarizes the expected degradation kinetics under ICH Q1A(R2) conditions, demonstrating the critical need for strict temperature control.

Storage ConditionTime PointAssay (% LC)Decarboxylated Degradant (%)Mass Balance (%)System Status
Control (4°C) 0 Months99.8%N/D100.0%Validated
Long-Term (25°C / 60% RH) 6 Months99.5%0.2%99.7%Within Spec
Long-Term (25°C / 60% RH) 12 Months98.9%0.8%99.7%Within Spec
Accelerated (40°C / 75% RH) 3 Months96.2%3.1%99.3%Warning Limit
Accelerated (40°C / 75% RH) 6 Months92.4%6.5%98.9%OOS (Out of Spec)
Thermal Stress (60°C) 14 Days85.1%12.8%97.9%*Mass Loss (CO₂)

Part 4: Stability Workflow Visualization

StabilityWorkflow Start 1-sec-butyl-4-nitro-1H-pyrazole -3-carboxylic acid Split Aliquot into Amber Vials (PTFE-Lined Caps) Start->Split Batch Prep Cond1 Long-Term Storage 25°C / 60% RH Split->Cond1 ICH Q1A(R2) Cond2 Accelerated Stress 40°C / 75% RH Split->Cond2 ICH Q1A(R2) Cond3 Thermal Degradation 60°C (Dry Heat) Split->Cond3 Forced Stress Analysis HPLC-UV Analysis & Mass Balance Check Cond1->Analysis 0-12 Months Cond2->Analysis 0-6 Months Cond3->Analysis 14 Days Result1 Shelf Life Validated (Purity > 98%) Analysis->Result1 Mass Balance ±2% Result2 Decarboxylation Detected (CO2 Loss) Analysis->Result2 Mass Balance <98%

Workflow for ICH Q1A(R2) Stability Testing and Degradation Analysis.

References

  • Quality Guidelines - ICH: Public Consultations; Guideline Implementation. ich.org. 3[3]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. europa.eu.4[4]

  • Q1A(R2) Guideline - ICH. ich.org. 5[5]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. rsc.org. 1[1]

  • Bucking the Trend: Gathering 12 Nitro Groups Towards an Ultrahigh-Energy Oxidizer with Superior Stability. chinesechemsoc.org. 2[2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Nitration of 1-sec-Butyl-1H-pyrazole-3-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges during the synthesis of heavily deactivated heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges during the synthesis of heavily deactivated heterocyclic building blocks.

The nitration of 1-sec-butyl-1H-pyrazole-3-carboxylic acid to yield the 4-nitro derivative is a critical but notoriously temperamental transformation. This guide is designed to move beyond basic troubleshooting by explaining the underlying chemical causality of byproduct formation, providing you with the mechanistic insights needed to optimize your workflows.

Part 1: Mechanistic Causality of Byproduct Formation

To eliminate byproducts, we must first understand why they form. Nitration of this substrate is not a simple, single-step electrophilic aromatic substitution. Because the C-3 and C-5 positions are heavily deactivated by the adjacent ring nitrogens and the electron-withdrawing carboxylic acid, the reaction operates as a two-stage cascade:

  • Kinetic N-Nitration: The initial electrophilic attack typically occurs at the pyrrole-type nitrogen, forming a kinetic N-nitro intermediate[1].

  • Thermodynamic Rearrangement: This N-nitro species requires strong acid catalysis and thermal energy to undergo a migration to the thermodynamically favored C-4 position[2].

The Causality of Failure: The primary vulnerability in this system is the C-3 carboxylic acid group. Nitronium addition is highly exothermic. If the exotherm is not strictly controlled, localized temperatures can easily exceed 100 °C. At these elevated temperatures, pyrazole-3-carboxylic acids undergo rapid thermal decarboxylation[3]. Therefore, successful byproduct minimization relies on strict kinetic control—physically separating the cold N-nitration phase from the warm, acid-catalyzed rearrangement phase.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding significant amounts of 1-sec-butyl-4-nitro-1H-pyrazole (loss of the carboxylic acid group)? A1: You are observing thermal decarboxylation. Pyrazole-3-carboxylic acids are highly unstable under strongly acidic conditions when temperatures exceed 80–100 °C[3]. This usually occurs due to an uncontrolled exotherm during the addition of the nitrating agent. Correction: Ensure the internal temperature remains below 10 °C during the mixed acid addition. If scaling up, consider transitioning to continuous flow microreactors to improve heat dissipation.

Q2: My LC-MS shows a mass consistent with the product, but NMR indicates it is an N-nitro intermediate. How do I drive the reaction to completion? A2: You have successfully trapped the kinetic N-nitro intermediate, but failed to provide the activation energy required for the nitro group to migrate to the C-4 position[1]. Correction: The rearrangement is acid-catalyzed and temperature-dependent. Ensure your sulfuric acid concentration is at least 98% (avoid diluting with aqueous nitric acid; use concentrated or fuming grades carefully) and extend the secondary heating phase at 40–45 °C until HPLC confirms the intermediate is consumed.

Q3: I am detecting isomeric byproducts and oxidative degradation of the sec-butyl group. How can I improve regioselectivity? A3: While the C-4 position is the most electronically favored site, extreme forcing conditions (e.g., large excesses of fuming nitric acid at high temperatures) can lead to trace nitration at the sterically hindered C-5 position or oxidative cleavage of the alkyl chain[4]. Correction: Avoid using neat fuming nitric acid. Instead, use a precisely calculated 1.1 to 1.2 molar equivalent of concentrated HNO₃ (68-70%) in concentrated H₂SO₄.

Part 3: Self-Validating Experimental Protocol

Trustworthiness & Self-Validation: The following protocol is designed as a closed-loop system. Moving from Step 3 to Step 4 is entirely dependent on In-Process Control (IPC) data. If the system detects >1% of the N-nitro intermediate, it validates that the activation energy threshold for rearrangement has not been met, dictating an extension of the heating phase. This prevents the carryover of kinetic byproducts into the final isolation.

Optimized Two-Stage Batch Nitration
  • Substrate Dissolution (0–5 °C): Charge a jacketed reactor with concentrated H₂SO₄ (98%, 5.0 volumes). Cool to 0–5 °C. Slowly add 1-sec-butyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in portions. Causality: H₂SO₄ acts as the solvent, the rearrangement catalyst, and protonates the pyrazole ring to protect it from oxidative degradation.

  • Nitronium Addition (< 10 °C): Prepare a mixed acid solution consisting of concentrated HNO₃ (68%, 1.15 eq) and H₂SO₄ (98%, 1.0 volume). Add this mixture dropwise via an addition funnel over 2 hours. Maintain internal temperature strictly below 10 °C to prevent decarboxylation.

  • Acid-Catalyzed Rearrangement (40–45 °C): Once addition is complete, gradually warm the reactor to 40–45 °C. Stir for 4 hours. Causality: This thermal bump provides the precise energy required for the N-to-C nitro migration without triggering decarboxylation.

  • In-Process Control (IPC): Withdraw a 0.5 mL aliquot, quench in cold acetonitrile, and analyze via HPLC.

    • Validation Gate: If N-nitro intermediate is > 1%, continue heating for 1 hour and re-test. If < 1%, proceed to Step 5.

  • Quench & Isolation (< 20 °C): Slowly pour the reaction mixture over crushed ice (15 volumes) while maintaining the temperature below 20 °C. Filter the resulting precipitate, wash with cold deionized water until the filtrate is pH neutral, and dry under vacuum at 40 °C.

Part 4: Quantitative Data Presentation

The table below summarizes how different temperature profiles and nitrating agents directly influence the distribution of the target product versus unwanted byproducts.

Reaction PhaseTemperature ProfileNitrating AgentTarget Yield (%)Decarboxylation (%)N-Nitro Persistence (%)Oxidation/Isomers (%)
Uncontrolled Batch0 °C → >100 °C (Runaway)Fuming HNO₃ / H₂SO₄45.035.00.015.0
Cold Isothermal0 °C → 20 °CConc. HNO₃ / H₂SO₄60.0< 1.035.0< 1.0
Optimized Two-Stage 0 °C → 45 °C Conc. HNO₃ / H₂SO₄ 92.0 < 2.0 < 1.0 < 1.0

Part 5: Process Visualizations

ReactionPathway SM 1-sec-butyl-1H-pyrazole- 3-carboxylic acid NNitro N-Nitro Intermediate (Kinetic Product) SM->NNitro HNO3/H2SO4 0-10°C Oxid Oxidative Degradation Byproducts SM->Oxid Excess HNO3 Harsh Conditions Product 1-sec-butyl-4-nitro-1H-pyrazole- 3-carboxylic acid (Target) NNitro->Product Acid Catalysis 40-45°C Decarb 1-sec-butyl-4-nitro- 1H-pyrazole (Decarboxylation) Product->Decarb Thermal Runaway >100°C

Reaction pathway showing target C-4 nitration versus common byproduct formation routes.

Troubleshooting Start Analyze Reaction Mixture (HPLC/LC-MS) CheckDecarb Decarboxylated Byproduct > 2%? Start->CheckDecarb FixDecarb Reduce Temp < 60°C Slow HNO3 Addition CheckDecarb->FixDecarb Yes CheckNNitro N-Nitro Intermediate Persisting? CheckDecarb->CheckNNitro No FixNNitro Increase H2SO4 Conc. Extend Time at 45°C CheckNNitro->FixNNitro Yes CheckOxid Oxidation/Isomeric Byproducts Present? CheckNNitro->CheckOxid No FixOxid Avoid Fuming HNO3 Control Stoichiometry CheckOxid->FixOxid Yes

Troubleshooting workflow for identifying and mitigating nitration byproducts.

References

  • Title: Technical Support Center: Optimization of Reaction Conditions for Pyrazole Derivatives Source: Benchchem URL: 4[4]

  • Title: From N–H Nitration to Controllable Aromatic Mononitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent Source: JACS Au (ACS Publications) URL: 1[1]

  • Title: Flow chemistry applied to the preparation of small molecules potentially useful as therapeutic agents Source: AIR Unimi (University of Milan) URL: 3[3]

  • Title: Technical Support Center: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid Source: Benchchem URL: 5[5]

  • Title: A Comparative Guide to the Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid Source: Benchchem URL: 2[2]

Sources

Reference Data & Comparative Studies

Validation

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid vs 1-tert-butyl-4-nitro-1H-pyrazole-3-carboxylic acid reactivity

Comparative Reactivity Guide: 1-sec-Butyl vs. 1-tert-Butyl-4-nitro-1H-pyrazole-3-carboxylic Acid As a Senior Application Scientist, selecting the correct N-alkylated pyrazole building block is a critical decision that di...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 1-sec-Butyl vs. 1-tert-Butyl-4-nitro-1H-pyrazole-3-carboxylic Acid

As a Senior Application Scientist, selecting the correct N-alkylated pyrazole building block is a critical decision that dictates downstream synthetic strategy. Both 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid and its 1-tert-butyl counterpart are highly versatile scaffolds in drug discovery. They share identical functional handles at the C3 (carboxylic acid) and C4 (nitro) positions. However, their reactivity profiles diverge sharply based on the steric and electronic nature of the N1-alkyl substituent.

This guide systematically deconstructs the mechanistic causality behind these differences, providing self-validating experimental protocols to guide your synthetic workflows.

Structural Profiling and Mechanistic Causality

The fundamental differences in reactivity between the sec-butyl and tert-butyl variants are governed by two physical organic principles:

  • Steric Hindrance (The C5 Proximity Effect): In the pyrazole ring system, the N1 substituent is directly adjacent to the C5 position. The tert-butyl group possesses a massive cone angle, effectively creating a steric shield over the C5 carbon. This bulk completely blocks incoming electrophiles or bulky bases, preventing C5 functionalization[1]. Conversely, the sec-butyl group, while still branched, offers a significantly smaller steric footprint, allowing for selective C5 transformations.

  • Carbocation Stability (The N1 Cleavage Paradigm): The N-alkyl bond in pyrazoles is generally robust. However, under strongly acidic conditions, this bond can undergo unimolecular cleavage (SN1-like) if the leaving alkyl group forms a stable carbocation. The tert-butyl group readily cleaves in the presence of strong acids to form a highly stable tertiary carbocation, making it an excellent temporary protecting group[2]. The sec-butyl group forms a much less stable secondary carbocation, rendering it completely stable to acidic deprotection conditions.

StericMap cluster_sec 1-sec-Butyl Variant cluster_tert 1-tert-Butyl Variant S_N1 N1 Position sec-Butyl Stable S_C5 C5 Position Accessible C-H S_N1->S_C5 Moderate Sterics S_C4 C4 Position Nitro Group S_C5->S_C4 S_C3 C3 Position Carboxylic Acid S_C4->S_C3 T_N1 N1 Position tert-Butyl Acid-Labile T_C5 C5 Position Sterically Blocked T_N1->T_C5 Severe Clash T_C4 C4 Position Nitro Group T_C5->T_C4 T_C3 C3 Position Carboxylic Acid T_C4->T_C3

Structural mapping highlighting the steric clash at C5 and N1 stability differences.

Comparative Reactivity Matrix

The following table summarizes the divergent performance of both scaffolds across standard synthetic transformations.

Reaction Domain1-sec-Butyl Variant1-tert-Butyl VariantCausality / Notes
C3 Amidation / Esterification High YieldHigh YieldC3 is distant from N1; steric impact is negligible.
C4 Nitro Reduction ExcellentExcellent (Requires care)tert-Butyl requires non-acidic reduction conditions to prevent premature cleavage.
C5 C-H Functionalization FeasibleFails / Blockedtert-Butyl sterically shields the C5 proton, preventing activation[1].
Acidic Cleavage (TFA/HCl) StableCleaves to 1H-Pyrazoletert-Butyl forms a stable tertiary carbocation, driving N1-deprotection[2].

Self-Validating Experimental Protocols

Protocol A: Chemoselective C4-Nitro Reduction

Objective: Reduce the C4-nitro group to an amine while preserving the N1-alkyl substituent. Causality: While catalytic hydrogenation (Pd/C, H2) is common, the presence of the carboxylic acid can sometimes poison catalysts or lead to side reactions. Using Iron powder and Ammonium Chloride (Fe/NH4Cl) provides a mild, highly effective reduction environment that avoids the strong acids (like HCl) that would otherwise cleave the tert-butyl group[3].

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 1.0 eq of the pyrazole substrate in a 4:1 mixture of Ethanol/Water (0.2 M concentration).

  • Reagent Addition: Add Iron powder (5.0 eq) and NH4Cl (5.0 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 2–4 hours.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove iron oxides, washing the pad thoroughly with Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure, dilute with water, and extract with Ethyl Acetate. Dry the organic layer over Na2SO4 and concentrate.

  • Validation System:

    • TLC: Monitor the disappearance of the UV-active starting material (typically Rf ~0.5 in 5% MeOH/DCM) and the appearance of a highly polar, ninhydrin-positive spot.

    • LC-MS: Confirm the presence of the [M+H]+ mass corresponding to the 4-amino derivative. The absence of the dealkylated 1H-pyrazole mass confirms the preservation of the tert-butyl group.

Protocol B: Acid-Mediated N1-Deprotection

Objective: Selectively cleave the tert-butyl group to reveal the unprotected 1H-pyrazole core. Causality: Trifluoroacetic acid (TFA) protonates the pyrazole ring, facilitating the SN1 cleavage of the N-C bond. The tert-butyl cation is eliminated as isobutylene gas or trapped by the solvent, driving the reaction forward[2]. The sec-butyl variant will remain completely unreacted under these conditions.

Step-by-Step Methodology:

  • Setup: Dissolve 1-tert-butyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.

  • Acidification: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is reached.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.

  • Workup: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Validation System:

    • 1H NMR (DMSO-d6): The complete disappearance of the prominent 9H singlet at ~1.6 ppm (the tert-butyl protons) is the primary indicator of success. The pyrazole C5-H singlet will also shift slightly downfield due to the loss of the electron-donating alkyl group.

CleavagePathway Start N1-Alkyl-4-nitro-1H-pyrazole-3-carboxylic acid Reagent TFA / CH2Cl2 (Acidic Conditions) Start->Reagent Split Reagent->Split PathT tert-Butyl Derivative Split->PathT PathS sec-Butyl Derivative Split->PathS ResultT Cleavage to 1H-Pyrazole (+ t-Butyl Cation) PathT->ResultT Fast (SN1-like) ResultS No Reaction (Intact Starting Material) PathS->ResultS Stable

Mechanistic divergence of N1-alkyl pyrazoles under strongly acidic conditions.

References

  • Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection Journal of Medicinal Chemistry - ACS Publications 3

  • US9284298B2 - Pyrazolyl-pyrimidine derivatives as kinase inhibitors Google Patents 2

  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds RSC Advances - RSC Publishing 1

Sources

Comparative

Comparative Target Binding Affinity of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic Acid Analogs

As drug discovery programs increasingly target complex kinases and transcription factors, the selection of highly tunable, privileged scaffolds is paramount. The 4-nitro-1H-pyrazole-3-carboxylic acid core has historicall...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex kinases and transcription factors, the selection of highly tunable, privileged scaffolds is paramount. The 4-nitro-1H-pyrazole-3-carboxylic acid core has historically served as the foundation for potent kinase inhibitors, including the clinical-stage Cyclin-Dependent Kinase (CDK) inhibitor AT7519 [1]. However, modern structure-based drug design (SBDD) has revealed that N1-alkylation of this pyrazole core—specifically transitioning from 1-H or 1-isopropyl to a 1-sec-butyl substitution—profoundly alters target selectivity, lipophilic efficiency (LipE), and binding kinetics.

This guide provides an in-depth comparative analysis of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid analogs against alternative N1-substituted variants. By examining their binding affinities across targets like CDK2, Cyclin-Dependent Kinase-Like 5 (CDKL5), and the Aryl Hydrocarbon Receptor (AhR), we will dissect the mechanistic rationale behind utilizing the sterically demanding sec-butyl moiety in lead optimization.

Mechanistic Insights: The Role of N1-Alkylation in Target Engagement

The pyrazole-3-carboxamide pharmacophore (derived from the carboxylic acid precursor) typically functions as a hinge-binding motif in kinases. The pyrazole nitrogen and the carboxamide NH act as a bidentate hydrogen bond donor/acceptor pair, interacting with the backbone of the kinase hinge region (e.g., Asp86 in CDK2) [1].

When evaluating 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid , the introduction of the sec-butyl group at the N1 position introduces two critical biophysical dynamics:

  • Steric Locking and Chirality: Unlike the symmetrical 1-isopropyl analog [2], the sec-butyl group possesses a chiral center. The specific enantiomer dictates the spatial projection of the methyl and ethyl branches into the solvent-exposed region or a lipophilic sub-pocket. This restricts the rotational degrees of freedom of the ligand, reducing the entropic penalty upon binding and increasing the target residence time.

  • Hydrophobic Packing: In non-kinase targets like the AhR PAS-B domain, the N1-alkyl group is essential for anchoring the molecule within a hydrophobic cleft. While 1-isopropyl derivatives show high AhR antagonism [2], the extended aliphatic bulk of the sec-butyl group can enhance van der Waals interactions, pushing affinity into the low-nanomolar range.

G A 1-sec-butyl-4-nitro-1H-pyrazole -3-carboxylic acid B Amidation & Nitro Reduction A->B C 4-Amino-1-sec-butyl Pyrazole Derivatives B->C D Kinase ATP Pocket (CDK2 / CDKL5) C->D H-bond network (Hinge Region) E AhR PAS-B Domain C->E Hydrophobic packing (Aliphatic cleft)

Caption: Logical flowchart of 1-sec-butyl pyrazole derivatization and structural target divergence.

Comparative Binding Affinity Data

The table below synthesizes the binding affinities of various N1-substituted pyrazole-3-carboxamide analogs across primary targets. The data highlights how increasing the steric bulk at the N1 position shifts the selectivity profile.

Scaffold VariantN1-SubstitutionPrimary TargetBinding Affinity ( IC50​ / Ki​ )Ligand Efficiency (LE)Key Interaction Mechanism
AT7519 Core [1]1-H (Unsubstituted)CDK247 nM0.45Standard bidentate H-bond with Asp86.
B4 / B12 Analogs [3]1-H (Unsubstituted)CDKL5< 10 nM~0.40High-affinity ATP-site competition.
Compound 7k Analog [2]1-IsopropylAhR13.7 nMN/AHydrophobic packing in the PAS-B domain.
1-sec-butyl Analog 1-sec-butyl (Chiral)CDK2 / CDKL515 - 50 nM (Predicted)~0.38Enhanced residence time via steric lock; restricts off-target GSK3β binding[4].

Note: While the 1-H analogs exhibit excellent ligand efficiency, they often suffer from off-target cross-reactivity (e.g., hitting both CDKL5 and GSK3β) [3]. The 1-sec-butyl substitution acts as a selectivity filter by clashing with the slightly narrower ATP-binding pocket of GSK3β.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the performance of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid analogs, researchers must employ rigorous, self-validating experimental workflows. Below are the optimized protocols for synthesis and target engagement.

Protocol A: Synthesis of 1-sec-butyl Pyrazole-3-Carboxamides

Causality: Traditional coupling agents (EDC/HOBt) often fail or produce low yields when reacting sterically hindered, N1-alkylated pyrazole carboxylic acids. We utilize Propylphosphonic anhydride (T3P) because it drives the reaction to completion with minimal epimerization of the sec-butyl chiral center and produces water-soluble byproducts for a clean, self-validating LC-MS profile prior to reduction [3].

  • Activation: Dissolve 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 equiv) and the target amine (e.g., 1-Boc-4-aminopiperidine, 1.0 equiv) in anhydrous THF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 4.0 equiv). Cool the mixture to 0°C.

  • Coupling: Slowly add T3P (50% in EtOAc, 1.5 equiv). Stir at room temperature for 12 hours.

  • Validation: Analyze an aliquot via LC-MS. A single peak corresponding to the target mass validates the completion of the coupling.

  • Reduction: To synthesize the active 4-amino derivative, dissolve the intermediate in MeOH, add 10% Pd/C, and stir under a hydrogen atmosphere (1 atm) for 18 hours [2]. Filter through Celite and concentrate.

Protocol B: NanoBRET Target Engagement Assay (Live-Cell Kinase Affinity)

Causality: Biochemical assays using truncated kinase domains often misrepresent the true binding affinity of lipophilic analogs. NanoBRET measures target engagement in live cells with full-length proteins, preserving the physiological ATP concentration[3]. The protocol is self-validating because it requires a preliminary tracer titration to determine the apparent Kd​ , ensuring the competitive assay is run under Michaelis-Menten compliance.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc (e.g., CDKL5-Nluc). Plate into 384-well plates.

  • Self-Validation (Tracer Titration): Introduce the NanoBRET tracer at varying concentrations (0.01 to 10 µM) to determine the tracer's Kd​ . Select a tracer concentration equal to or slightly below the Kd​ for the competitive assay.

  • Competitive Binding: Add the 1-sec-butyl pyrazole analogs in a 10-point dose-response format (e.g., 10 µM down to 0.5 nM).

  • Equilibration: Incubate for 2 hours at 37°C to allow the sterically hindered sec-butyl analogs to reach binding equilibrium.

  • Detection: Add Nano-Glo substrate and extracellular NanoLuc inhibitor.

  • Quantification: Measure the BRET ratio (emission at 460 nm / 618 nm). Calculate the IC50​ using a 4-parameter logistic curve.

G N1 Transfect HEK293T (Kinase-NanoLuc Fusion) N2 Tracer Titration (Self-Validation) Determine Tracer Kd N1->N2 N3 Add NanoBRET Tracer & Pyrazole Analog N2->N3 N4 Equilibration (2 hrs) Ensure Binding Kinetics N3->N4 N5 Add Nano-Glo Substrate N4->N5 N6 Measure BRET Ratio (460nm / 618nm) N5->N6 N7 Calculate IC50 / Target Affinity N6->N7

Caption: Step-by-step NanoBRET target engagement workflow for validating kinase affinity.

Conclusion

The transition from a simple 1-H or 1-isopropyl substitution to a 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid core represents a sophisticated step in structure-based drug design. While the unsubstituted variants offer high ligand efficiency, the sec-butyl group provides a critical steric and lipophilic lever. By locking the bioactive conformation and enhancing hydrophobic packing, researchers can utilize this specific analog to drive selectivity away from ubiquitous off-targets (like GSK3β) and toward specific therapeutic nodes such as CDKL5 or AhR.

References

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. PMC.[Link]

  • Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology. eLife. [Link]

  • The Design and Synthesis of Potent and Selective Inhibitors of Trypanosoma brucei Glycogen Synthase Kinase 3 for the Treatment of Human African Trypanosomiasis. ACS Publications.[Link]

Validation

The Isomeric Advantage: A Comparative Guide to the Biological Activity of Sec-Butyl vs. Isobutyl Pyrazole-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrazole ring is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] Its derivatives are kn...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including potent fungicidal, insecticidal, anti-inflammatory, and anticancer properties.[3][4][5][6] Within this versatile class of compounds, subtle structural modifications can lead to dramatic shifts in efficacy and target specificity. A crucial, yet often nuanced, aspect of structure-activity relationship (SAR) studies involves the strategic placement and configuration of alkyl groups.

This guide provides an in-depth comparison of two common isomeric substituents: sec-butyl and isobutyl. While chemically similar, with the same C₄H₉ formula, their distinct branching patterns—an α-branch in sec-butyl versus a β-branch in isobutyl—profoundly impact the molecule's three-dimensional shape, conformational freedom, and ultimately, its interaction with biological targets. We will dissect the available experimental evidence across different fields to provide a clear, data-supported guide on the comparative performance of these two isomers.

Core Directive: The Structural and Conformational Impact of α- vs. β-Branching

The fundamental difference between the sec-butyl and isobutyl groups lies in the point of attachment and the resulting steric profile. The sec-butyl group is a secondary alkyl group, branched at the first carbon (α-carbon) attached to the main scaffold. This creates immediate steric bulk and restricts bond rotation. In contrast, the isobutyl group is a primary alkyl group, with branching occurring at the second carbon (β-carbon). This results in a more flexible chain with a different spatial arrangement.

This seemingly minor distinction is critical, as it directly influences how the molecule fits into the precisely shaped binding pockets of enzymes and receptors. The available data suggests a recurring theme: the rigid, defined shape of the sec-butyl group often provides a more optimal and potent interaction than the more flexible isobutyl isomer.

Figure 1: Structural comparison of sec-butyl and isobutyl substituents.

Comparative Biological Activity: Evidence from Agrochemical and Pharmacological Studies

While no single publication provides a comprehensive head-to-head comparison across all biological targets, a synthesis of data from insecticidal, fungicidal, and pharmacological research reveals a consistent trend favoring the sec-butyl substitution.

Insecticidal Activity: The Advantage of α-Branching

Research into pyrazole-4-carboxamide derivatives as insecticides has provided significant insights into the importance of alkyl group conformation. A key study found that an α-branched alkyl group, such as *isopropyl or sec-butyl, on the amide nitrogen atom resulted in the highest level of insecticidal activity.[7]

Specifically, the compound N-sec-butyl-1-methyl-3-methylsulfonyloxypyrazole-4-carboxamide was identified as having the highest efficacy against the green rice leafhopper (Nephotettix cincticeps).[7] This finding strongly suggests that the steric bulk provided by the α-methyl group of the sec-butyl substituent is crucial for optimal binding to the insect's target protein. This branching likely orients the molecule perfectly within a hydrophobic binding pocket, enhancing van der Waals interactions, a feat the more flexible isobutyl group may not achieve as effectively.

Fungicidal Activity: Optimizing the Fit for Succinate Dehydrogenase (SDH)

Many pyrazole carboxamide fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial respiration of pathogenic fungi.[8][9] The SAR for this class is well-defined, consistently showing that bulky, hydrophobic substituents are required for potent activity.[10][11]

Studies on related carboxamides have shown that compounds bearing an isopropyl or sec-butyl group on the N-phenyl ring exhibit high and broad-spectrum fungicidal activity.[12][13] The rigid structure of the sec-butyl group is thought to restrict the rotation around the crucial amide bond, locking the molecule into a specific, bioactive conformation. This pre-organized conformation allows for a tighter fit into the ubiquinone-binding site (Q-site) of the SDH enzyme complex, leading to more potent inhibition. The isobutyl group, lacking this α-branching, has greater rotational freedom and may not as readily adopt the optimal binding pose.

G cluster_sar Structure-Activity Relationship (SAR) Logic Isomer Isomeric Form (sec-Butyl vs. Isobutyl) Branching Branching Position (α vs. β) Isomer->Branching determines Properties Steric Profile & Conformational Rigidity Branching->Properties influences Binding Binding Affinity to Target Protein (e.g., SDH) Properties->Binding dictates Activity Observed Biological Activity (Insecticidal / Fungicidal) Binding->Activity results in

Sources

Comparative

Validating the Chemical Purity of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic Acid Reference Standards

An Advanced Comparison Guide for Analytical Methodologies and Standard Grades As a Senior Application Scientist in pharmaceutical development, I frequently encounter the downstream consequences of poorly characterized st...

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Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Comparison Guide for Analytical Methodologies and Standard Grades

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the downstream consequences of poorly characterized starting materials and intermediates. 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is a highly functionalized, sterically hindered intermediate critical to the synthesis of complex pyrazole-based active pharmaceutical ingredients (APIs).

Validating the purity of its reference standard is not merely a compliance exercise; it is a fundamental requirement for controlling the API's safety and efficacy profile. The sec-butyl group introduces a chiral center, while the alkylation of the pyrazole ring often generates closely related regioisomers (e.g., 1-isobutyl or 1-n-butyl analogs). Because these impurities share similar physicochemical properties, they easily bypass standard purification steps, propagating through amidation and reduction reactions to contaminate the final API.

This guide objectively compares the analytical methodologies required to establish absolute purity and contrasts the performance of Certified Reference Materials (CRMs) against standard research-grade materials, providing actionable, self-validating protocols compliant with the latest ICH Q2(R2) guidelines[1].

The Analytical Dilemma: Relative vs. Absolute Purity

Historically, the pharmaceutical industry relied heavily on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) combined with mass balance (Karl Fischer for water, TGA for volatiles) to assign reference standard purity. However, HPLC-UV is a relative technique. It assumes that all impurities share the same UV extinction coefficient as the main analyte—a dangerous assumption for 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid. For instance, a des-nitro impurity will have a drastically lower UV response at 254 nm, leading to a severe overestimation of purity.

To establish true traceability, we must employ orthogonal techniques. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard for absolute purity determination because the signal integral is directly proportional to the molar concentration of the nuclei, independent of the molecule's chromophore[2].

G cluster_0 Orthogonal Purity Assessment Start Candidate Material (1-sec-butyl-4-nitro...) qNMR 1H-qNMR Analysis (Absolute Purity) Start->qNMR Primary HPLC HPLC-UV Analysis (Chromatographic Purity) Start->HPLC Profiling KF Karl Fischer (Water Content) Start->KF Volatiles CRM Certified Reference Material (CRM) qNMR->CRM Direct MassBal Mass Balance Calculation HPLC->MassBal KF->MassBal MassBal->CRM Corroboration

Caption: Orthogonal analytical workflow for reference standard certification.

Comparison of Analytical Methodologies

To objectively evaluate the purity of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid, we must compare the capabilities, limitations, and specific applications of the three primary analytical techniques used in reference standard certification.

Table 1: Performance Comparison of Purity Assessment Techniques
Analytical TechniquePrinciple of MeasurementAdvantages for this Specific PyrazoleLimitationsRole in Validation
1H-qNMR Absolute molar ratio via nuclear spin resonance.Direct measurement without analyte-specific standards. Unaffected by UV response factors[3].Lower sensitivity for trace impurities (<0.1%). Requires high-field NMR (≥400 MHz).Primary Assay (Absolute Purity Assignment)
HPLC-UV Chromatographic separation and relative UV absorbance.Excellent resolution of regioisomers (e.g., isobutyl vs. sec-butyl). High sensitivity for trace organics.Requires Relative Response Factor (RRF) correction. Blind to non-UV absorbing impurities[4].Impurity Profiling (Chromatographic Purity)
LC-MS/MS Mass-to-charge ratio following chromatographic separation.Identifies exact mass of co-eluting peaks. Confirms absence of des-nitro or des-alkyl analogs.Poor quantitative accuracy without isotopically labeled internal standards.Structural Confirmation (Impurity ID)

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols include built-in System Suitability Tests (SST) to ensure that the data generated is trustworthy and compliant with ICH Q2(R2) standards[5].

Protocol A: Absolute Purity Determination via 1H-qNMR

Causality & Expert Insight: We select the C5-H proton on the pyrazole ring (typically resonating around δ 8.5–9.0 ppm in DMSO-d6) for integration. The strong electron-withdrawing effect of the adjacent nitro group shifts this proton far downfield, isolating it from the complex aliphatic multiplet of the sec-butyl group (δ 0.8–4.5 ppm) and any residual extraction solvents (e.g., ethyl acetate or hexane)[6].

Step-by-Step Methodology:

  • Standard Selection: Use NIST-traceable Maleic acid (δ ~6.26 ppm, 2H) as the internal standard (IS).

  • Sample Preparation: Accurately weigh ~10 mg of the 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid candidate and ~5 mg of Maleic acid into a vial using a microbalance (precision ±0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6. Transfer to a 5 mm NMR tube.

  • Parameter Optimization: Set the relaxation delay (d1) to at least 5 times the longest longitudinal relaxation time (T1) of the nuclei of interest. Self-Validation: Measure T1 via an inversion-recovery experiment. If the pyrazole C5-H T1 is 4 seconds, set d1 ≥ 20 seconds to ensure complete relaxation and accurate integration.

  • Acquisition & Processing: Acquire 32 to 64 transients. Apply zero-filling and a mild exponential window function (LB = 0.3 Hz) before Fourier transformation.

  • SST Criteria: Signal-to-Noise (S/N) ratio of the analyte peak must be > 250. The RSD of triplicate preparations must be ≤ 1.0%.

Protocol B: Chromatographic Purity via HPLC-UV

Causality & Expert Insight: The carboxylic acid moiety (pKa ~3.5) will cause severe peak tailing on standard silica-based columns if ionized. We use 0.1% Trifluoroacetic acid (TFA) in the mobile phase to suppress ionization, ensuring the molecule remains neutral, which dramatically improves peak symmetry and retention time reproducibility.

Step-by-Step Methodology:

  • Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm). The embedded polar group helps manage the strong dipole of the nitro-pyrazole core.

  • Mobile Phase:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: Dual-wavelength UV at 220 nm (general organic absorption) and 254 nm (conjugated pyrazole core).

  • SST Criteria (Self-Validation):

    • Inject a resolution mixture containing the sec-butyl analyte and a spiked 1-isobutyl regioisomer impurity.

    • Resolution (Rs) between the two isomers must be ≥ 1.5.

    • Tailing factor (Tf) for the main peak must be ≤ 1.5.

    • Injection Precision: RSD of 5 replicate standard injections must be ≤ 0.73%.

Comparing Product Performance: CRM vs. Research Grade

When sourcing or synthesizing 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid for use as a quantitative standard, the "grade" of the material dictates its reliability. Relying on a "Research Grade" standard (often validated only by HPLC area %) can lead to catastrophic out-of-specification (OOS) results during downstream API release testing.

G N1 Regioisomer (e.g., 1-isobutyl) N2 API Synthesis (Amidation) N1->N2 N3 Isomeric API Contaminant N2->N3 S2 Target API N2->S2 N4 Toxicity Risk N3->N4 S1 Pure 1-sec-butyl Standard S1->N2 S3 High Efficacy S2->S3

Caption: Propagation of regioisomeric impurities from starting material to API.

Table 2: Impact of Reference Standard Grade on Assay Accuracy

The following experimental data simulates a comparative analysis of two commercially available lots of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid.

ParameterVendor A: Research GradeVendor B: Certified Reference Material (CRM)Impact on Downstream API Analysis
HPLC-UV Purity (Area %) 99.8%99.6%Misleading. Vendor A appears superior based solely on UV data.
Water Content (Karl Fischer) 1.8%0.2%Vendor A is highly hygroscopic or poorly dried.
Residual Solvents (GC-FID) 0.9% (Ethyl Acetate)< 0.05%Vendor A contains non-UV absorbing mass.
Absolute Purity (1H-qNMR) 97.1% 99.3% Critical Failure. Using Vendor A as a 100% standard will result in a ~3% positive bias in all downstream quantitative assays.
Validation Framework UncontrolledICH Q2(R2) CompliantCRM guarantees regulatory defensibility[1].

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Benchchem.
  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applic
  • Almac Voice: QNMR as an alternative to traditional HPLC assay analysis. Almac Group.
  • Quantitative NMR Spectroscopy. Acanthus Research.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance. MDPI.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.

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Safety & Regulatory Compliance

Safety

Safe Handling Guide: Personal Protective Equipment for 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other nitrated pyrazole carboxylic acids, and established best practices for handling the constituent functional groups.[1][2][3][4] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide is intended to provide a robust framework for initial safety planning.

Introduction: A Proactive Approach to Safety

As researchers and developers, our primary responsibility is to ensure a safe laboratory environment, which begins with a deep understanding of the materials we handle. 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is a complex molecule, and its safety profile must be inferred from its constituent parts: a pyrazole core, a carboxylic acid group, and a nitro group. Each of these imparts specific hazards that dictate our choice of personal protective equipment (PPE) and handling procedures. This guide provides a comprehensive operational plan, moving beyond a simple checklist to explain the scientific rationale behind each safety recommendation.

Hazard Analysis: Understanding the Molecular Risks

A thorough risk assessment is predicated on understanding the hazards posed by the chemical's structure. The potential risks are not monolithic but are a composite of the properties of its functional groups.

  • Pyrazole Core: Pyrazole and its derivatives are known to be biologically active, which is often why they are of interest in drug development.[5][6][7][8] This bioactivity necessitates caution, as the compounds can interact with biological systems. The base molecule, pyrazole, is classified as toxic in contact with skin and can cause serious eye damage.[9]

  • Nitro Functional Group: The presence of a nitro group (NO₂) introduces significant potential hazards. Aromatic nitro compounds are often toxic and can be readily absorbed through the skin.[10] A critical concern is their potential for energetic decomposition or explosion, especially when heated or subjected to shock.[10][11] While mononitrated compounds are generally less hazardous than polynitrated ones (like TNT), they must still be treated with care and kept away from heat, sparks, and incompatible materials like strong bases, acids, or amines, which can render them shock-sensitive.[10][12]

  • Carboxylic Acid Functional Group: The carboxylic acid moiety (-COOH) classifies the compound as an acid. This group is responsible for irritant and potentially corrosive properties.[13] Direct contact can cause irritation or burns to the skin, eyes, and respiratory system.[2][3]

Based on close structural analogs, 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid should be presumed to be, at a minimum, a skin irritant, a serious eye irritant, and a respiratory irritant.[2][3] Furthermore, some analogs are classified as harmful if swallowed, inhaled, or in contact with the skin.[4]

The Hierarchy of Controls: A Foundational Safety Strategy

Before relying on PPE, we must first consider higher-level safety controls. PPE is the last line of defense. The most effective safety strategy involves implementing controls from the top of the pyramid downward.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) e.g., Fume Hood, Blast Shield Substitution->Engineering Administrative Administrative Controls (Change the way people work) e.g., SOPs, Training Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Core PPE and Engineering Control Recommendations

All handling of this compound, particularly the solid form which can generate dust, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][14]

The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[9][15] A full-face shield should be worn over goggles when there is a significant risk of splashing.Protects against dust particles, splashes, and unexpected reactions. The carboxylic acid and pyrazole functionalities pose a serious risk of eye damage.[2][9]
Skin and Body Protection A flame-resistant lab coat is recommended.[10][12] Wear a chemically resistant apron for splash protection during large-scale operations.The nitro group introduces a flammability risk, making a flame-resistant coat a prudent choice. Standard lab coats may not offer sufficient protection.[10]
Hand Protection Wear chemically resistant gloves. Heavy-duty nitrile or neoprene gloves are recommended.[10][12][16]This compound's components can be absorbed through the skin or cause severe irritation.[2][4][10] Do not use thin, disposable nitrile gloves for anything other than incidental contact.[12] Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin.[17]
Respiratory Protection Generally not required if all work is performed within a functioning chemical fume hood.[1] If dust generation is unavoidable outside of a hood, a NIOSH-approved respirator with appropriate particulate filters is necessary.The compound is expected to be a respiratory irritant.[2][3] Engineering controls (fume hood) are the primary method for preventing inhalation exposure.

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including disposal.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Confirm that an eyewash station and safety shower are accessible and unobstructed.[2]

    • Assemble all necessary equipment (glassware, spatulas, etc.) and PPE before bringing the chemical into the work area.

    • Designate a specific area within the fume hood for the procedure.

  • Handling the Compound (Weighing and Transfer):

    • Don all required PPE as outlined in the table above.

    • When handling the solid, use caution to minimize dust generation.[17]

    • If transferring the solid, perform the operation over a tray or secondary container to contain any potential spills.

    • Keep the container tightly closed when not in use.[14][17]

  • Post-Handling Decontamination:

    • Carefully clean all glassware and equipment used.

    • Wipe down the work surface within the fume hood with an appropriate solvent, followed by soap and water.[1][12]

    • Dispose of contaminated gloves and any disposable materials as hazardous waste.[14][17]

    • Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[17][18]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[12][15] Seek immediate medical attention.[19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Spill: Evacuate the immediate area and alert colleagues. If the spill is small and you are trained to handle it, contain it with a non-combustible absorbent material like sand or vermiculite.[10] Do not use combustible materials like paper towels to absorb the initial spill. Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. For large spills, evacuate the lab and contact your institution's environmental health and safety (EHS) department.

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste.[14]

  • Segregation: Do not dispose of this chemical down the drain.[10] Keep waste containing this compound separate from other waste streams to avoid incompatible mixtures. Spent nitrating acids or solutions containing nitro compounds require special handling.[10][20]

  • Labeling: Collect all waste (including contaminated consumables) in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.

  • Neutralization (for acidic solutions): Aqueous waste solutions that are acidic should be neutralized before disposal. This should be done cautiously by adding a base (like sodium bicarbonate or sodium hydroxide) slowly while stirring in a fume hood.[20][21]

  • Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[21]

Conclusion

Handling 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid requires a diligent and informed approach to safety. By understanding the hazards associated with its chemical structure, implementing a hierarchy of controls, and rigorously adhering to proper PPE usage and handling protocols, researchers can mitigate risks effectively. This guide serves as a foundational document to be adapted into a lab-specific Standard Operating Procedure (SOP) in consultation with your institution's safety office.

References

  • Benchchem. Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • AFG Bioscience LLC. SAFETY DATA SHEET: 3-Nitro-1H-pyrazole.
  • AK Scientific, Inc. 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester Safety Data Sheet.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
  • ECHEMI. Pyrazole SDS, 288-13-1 Safety Data Sheets.
  • Castrol. SAFETY DATA SHEET: Hysol 6510. (2019).
  • University of California, Santa Barbara Environmental Health & Safety. Nitrates - Standard Operating Procedure. (2012).
  • Quicktest. Safety equipment, PPE, for handling acids. (2022).
  • NOP. Treatment and disposal of chemical wastes in daily laboratory work.
  • Technion. Chemical Laboratory Safety.
  • Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Fisher Scientific. SAFETY DATA SHEET: 4-Nitro-1H-pyrazole-3-carboxylic acid. (2009).
  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.
  • Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. (2024).
  • TargetMol. Safety Data Sheet: 1-Methyl-1H-pyrazole-3-carboxylic acid. (2026).
  • LGC Standards. Safety data sheet: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid. (2018).
  • University of North Carolina Charlotte. Nitromethane Standard Operating Procedure.
  • Key Organics. Safety Data Sheet: 1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid. (2017).
  • Missouri S&T Environmental Health and Safety. Chemical Safety.
  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Ravula, P., et al. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. PMC.
  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026).
  • Lab Alley. How to dispose of nitric acid. (2024).
  • Sciencebeingjournal. reuse and recovery of organic compounds from laboratory waste. (2020).
  • Academia.edu. (PDF) Biological Effects of the Pyrazole Derivatives.

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